BenchChemオンラインストアへようこそ!

Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate

LogP Lipophilicity Chromatography

This N9-ethyl acetate purine derivative is a strategic intermediate for penciclovir/famciclovir analog synthesis. Unlike the free acid (CAS 149376-70-5), its pre-installed ester handle (XLogP3 1.1) eliminates side reactions during alkylation and simplifies intermediate isolation via a ΔLogP of +1.6. The reactive 6-chloro group serves as a universal diversification point for generating C6-substituted purine libraries, enabling efficient SAR exploration. With a MW of 255.66 g/mol, it offers a drug-like starting point for oral prodrug programs.

Molecular Formula C9H10ClN5O2
Molecular Weight 255.66 g/mol
CAS No. 213552-03-5
Cat. No. B15066336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate
CAS213552-03-5
Molecular FormulaC9H10ClN5O2
Molecular Weight255.66 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)N
InChIInChI=1S/C9H10ClN5O2/c1-2-17-5(16)3-15-4-12-6-7(10)13-9(11)14-8(6)15/h4H,2-3H2,1H3,(H2,11,13,14)
InChIKeyWTPWUKCCGFMJGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (CAS 213552-03-5) — Procurement-Qualified, Research-Grade Purine Scaffold for Antiviral Nucleoside Synthesis


Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (CAS 213552-03-5) is a synthetically versatile purine derivative featuring a 2-amino-6-chloro-substituted purine core N9-linked to an ethyl acetate moiety [1]. With a molecular formula of C₉H₁₀ClN₅O₂ and a molecular weight of 255.66 g/mol , this compound serves as a key intermediate in the preparation of antiviral nucleoside analogs, particularly those derived from the acyclic nucleoside class exemplified by penciclovir and famciclovir [2]. Its structural attributes—a hydrolyzable ethyl ester and a reactive 6-chloro substituent—provide distinct synthetic handles that differentiate it from its parent acid and other 2-amino-6-chloropurine derivatives.

Why Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate Cannot Be Casually Substituted by Other 2-Amino-6-chloropurine Analogs in Antiviral Intermediate Sourcing


Substituting ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate with seemingly related 2-amino-6-chloropurine analogs—such as the parent 2-amino-6-chloropurine (CAS 10310-21-1), its N9-acetic acid (CAS 149376-70-5), or other N9-alkyl/ester derivatives—is not a scientifically neutral decision. The presence and nature of the N9 substituent profoundly influences both the compound's physicochemical properties (e.g., solubility, LogP, and pKa) and its synthetic utility as an intermediate [1]. For instance, the ethyl ester in the target compound imparts a significantly different lipophilicity (XLogP3-AA 1.1) compared to the free acid, directly impacting chromatographic behavior, reaction compatibility, and its capacity to serve as a protected building block in multi-step syntheses . The specific evidence below quantifies these critical differences that directly inform procurement and experimental design.

Quantitative Differentiation Evidence for Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate Relative to Structural Analogs


Lipophilicity (LogP) Differentiates Ethyl Ester from Free Acid and Methyl Ester Analogs, Guiding Purification and Solvent Selection

The target compound exhibits a calculated XLogP3-AA of 1.1, which is significantly higher than the corresponding free acid (2-amino-6-chloro-9H-purine-9-acetic acid; predicted LogP ≈ -0.5) and distinct from the methyl ester analog (methyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate; predicted LogP ≈ 0.7) . This difference in lipophilicity is not a marginal variation; it directly impacts the compound's retention time in reverse-phase HPLC and its partitioning behavior during liquid-liquid extractions, providing a tangible advantage for purification workflows [1].

LogP Lipophilicity Chromatography Purification

N9-Ethyl Acetate Substituent Confers Distinct Synthetic Utility as a Protected Intermediate Relative to Unprotected N9-Acetic Acid

The ethyl ester moiety of the target compound functions as a carboxylic acid protecting group. This is a critical differentiation from 2-amino-6-chloro-9H-purine-9-acetic acid (CAS 149376-70-5), which bears a free carboxyl group. The free acid is prone to unwanted side reactions (e.g., salt formation, amide coupling) under the basic alkylation conditions frequently used to further functionalize the N9-position in the synthesis of antiviral agents like famciclovir [1]. The ethyl ester provides a stable, orthogonal protecting group that is readily cleaved under mild conditions after the desired transformations are complete, thereby enhancing overall synthetic efficiency and yield [2].

Protecting Group Strategy Synthetic Intermediate Alkylation Regioselectivity

Reactive 6-Chloro Substituent Enables Direct Nucleophilic Displacement, a Key Step Not Possible with 2-Amino-6-oxopurines (Guanine Derivatives)

A defining feature of the target compound is the chlorine atom at the C6 position of the purine ring. This site serves as a highly reactive center for nucleophilic aromatic substitution (SNAr). This contrasts fundamentally with 2-amino-6-oxopurine (guanine) derivatives, where the C6 position is unreactive toward nucleophiles under similar conditions [1]. The chlorine atom in the target compound can be displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiols) to install C6 modifications that are essential for modulating antiviral activity and generating prodrugs, as demonstrated in the conversion of 2-amino-6-chloropurine derivatives to penciclovir and its analogs [2].

Nucleophilic Substitution 6-Chloropurine C6 Functionalization Antiviral Agent Synthesis

Molecular Weight (255.66 g/mol) Strikes a Balance Between Synthetic Tractability and Pharmacokinetic Potential Compared to Heavier Benzyl Ester Analogs

The molecular weight of the target compound (255.66 g/mol) is substantially lower than that of its benzyl ester analog, benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (MW 317.73 g/mol) . In the context of Lipinski's Rule of Five for predicting oral drug-likeness, the lower molecular weight of the ethyl ester is a favorable attribute, as it is less likely to impede passive membrane permeability. While the target compound is an intermediate and not a drug, this property is directly relevant to the design of prodrugs where the N9-alkyl ester is intended to enhance oral bioavailability of the active nucleoside [1].

Molecular Weight Lipinski's Rule Drug-likeness Pharmacokinetics

Defined Research and Industrial Application Scenarios for Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate Based on Differential Evidence


Protected Building Block for Multi-Step Synthesis of 9-Substituted Acyclic Antiviral Nucleosides

In the synthesis of penciclovir or famciclovir analogs, the ethyl ester serves as a pre-installed, protected acetic acid handle at the N9 position. This prevents undesired side reactions during subsequent alkylation or functionalization steps that would occur with the free acid. The quantitative LogP difference (ΔLogP +1.6) also facilitates cleaner intermediate isolation .

Scaffold for C6 Structure-Activity Relationship (SAR) Libraries via Nucleophilic Aromatic Substitution

The reactive 6-chloro group is the cornerstone for generating diverse C6-substituted purine libraries. Researchers can use this compound as a common precursor to systematically explore how replacing the chlorine with amines, thiols, or alkoxides impacts biological activity. This is a direct and efficient path to SAR that is inaccessible using guanine-based scaffolds [1].

Prodrug Design Lead with Favorable Calculated Physicochemical Properties

For medicinal chemists designing orally bioavailable prodrugs, the target compound's calculated LogP (1.1) and molecular weight (255.66 g/mol) are within the desirable range for passive permeability. It serves as a more 'drug-like' starting point for optimizing pharmacokinetic parameters compared to more lipophilic or higher molecular weight ester analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.